(1E)-1-(2,4-dihydroxyphenyl)ethanone [(E)-1-(2,4-dihydroxyphenyl)ethylidene]hydrazone
Description
The compound “(1E)-1-(2,4-dihydroxyphenyl)ethanone [(E)-1-(2,4-dihydroxyphenyl)ethylidene]hydrazone” is a hydrazone derivative synthesized via the condensation of 1-(2,4-dihydroxyphenyl)ethanone (a dihydroxyacetophenone derivative) with a hydrazine group. The (E)-configuration denotes the trans arrangement of substituents around the C=N bond in the hydrazone moiety. This compound belongs to the Schiff base family, which is characterized by azomethine (-C=N-) linkages formed between carbonyl and amine groups . Hydrazones are notable for their versatility in coordination chemistry, biological activity, and applications in materials science.
Properties
CAS No. |
17745-91-4 |
|---|---|
Molecular Formula |
C16H16N2O4 |
Molecular Weight |
300.31 g/mol |
IUPAC Name |
4-[(E)-N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]-C-methylcarbonimidoyl]benzene-1,3-diol |
InChI |
InChI=1S/C16H16N2O4/c1-9(13-5-3-11(19)7-15(13)21)17-18-10(2)14-6-4-12(20)8-16(14)22/h3-8,19-22H,1-2H3/b17-9+,18-10+ |
InChI Key |
FKKDSIYPIRBAAP-BEQMOXJMSA-N |
Isomeric SMILES |
C/C(=N\N=C(\C1=C(C=C(C=C1)O)O)/C)/C2=C(C=C(C=C2)O)O |
Canonical SMILES |
CC(=NN=C(C)C1=C(C=C(C=C1)O)O)C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-1-(2,4-dihydroxyphenyl)ethanone [(E)-1-(2,4-dihydroxyphenyl)ethylidene]hydrazone typically involves the condensation reaction between 2,4-dihydroxyacetophenone and hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
2,4-dihydroxyacetophenone+hydrazine hydrate→(1E)-1-(2,4-dihydroxyphenyl)ethanone [(E)-1-(2,4-dihydroxyphenyl)ethylidene]hydrazone
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group back to the corresponding hydrazine derivative.
Substitution: The hydroxyl groups in the phenyl ring can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine (Br2) or alkylating agents like methyl iodide (CH3I) are employed.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of halogenated or alkylated phenyl derivatives.
Chemistry:
- Used as a ligand in coordination chemistry to form metal complexes.
- Employed in organic synthesis as an intermediate for the preparation of other compounds.
Biology:
- Investigated for its potential antimicrobial and antioxidant properties.
- Studied for its role in enzyme inhibition and interaction with biological macromolecules.
Medicine:
- Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry:
- Utilized in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of (1E)-1-(2,4-dihydroxyphenyl)ethanone [(E)-1-(2,4-dihydroxyphenyl)ethylidene]hydrazone involves its interaction with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The presence of hydroxyl groups allows it to participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
A systematic comparison with structurally analogous hydrazones and Schiff bases reveals critical differences in substituent effects, bioactivity, and physicochemical properties. Below is a detailed analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations
In contrast, the 3,4-dichlorophenyl and thiazole substituents in ’s compound increase lipophilicity, favoring membrane permeability in biological systems . The 4-nitrophenyl group in ’s analog introduces strong electron-withdrawing effects, which may stabilize the hydrazone linkage but reduce nucleophilic reactivity compared to electron-donating groups like methoxy (-OCH3) in .
Structural Motifs and Binding Interactions Compounds with aromatic heterocycles (e.g., thiazole in , pyrimidine in ) exhibit enhanced π-π stacking and metal-chelation capabilities, which are critical for interactions with biological targets like enzymes or DNA.
Bioactivity Clustering highlights that structurally similar compounds cluster by bioactivity. For example, hydrazones with electron-withdrawing groups (e.g., NO2, Cl) may exhibit antiproliferative or antimicrobial activity, while those with hydroxyl/methoxy groups (e.g., ) could show antioxidant or anti-inflammatory effects .
Synthetic Accessibility The synthesis of hydrazones typically involves condensation of ketones with hydrazines under mild conditions (e.g., ethanol/water mixtures), as seen in . However, steric hindrance from bulky substituents (e.g., dichlorophenyl in ) may require optimized reaction times or catalysts.
Table 2: Comparative Bioactivity Insights
Biological Activity
(1E)-1-(2,4-dihydroxyphenyl)ethanone hydrazone, commonly referred to as Resacetophenone hydrazone, is a compound derived from the condensation reaction between (1E)-1-(2,4-dihydroxyphenyl)ethanone and hydrazine. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 178.18 g/mol
- IUPAC Name : (1E)-1-(2,4-dihydroxyphenyl)ethanone [(E)-1-(2,4-dihydroxyphenyl)ethylidene]hydrazone
- CAS Number : 89-84-9
The compound features a hydrazone functional group which is critical for its biological activity. The presence of hydroxyl groups on the phenyl ring enhances its reactivity and potential for interaction with biological targets.
Antioxidant Activity
Research indicates that Resacetophenone hydrazone exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in various biological systems. A study demonstrated that the compound can inhibit lipid peroxidation in vitro, suggesting its potential role in protecting cells from oxidative damage .
Anticancer Properties
Several studies have explored the anticancer effects of Resacetophenone hydrazone. In vitro assays have shown that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the modulation of apoptotic pathways and downregulation of anti-apoptotic proteins like Bcl-2 .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Induction of apoptosis via mitochondrial pathway |
| HeLa | 30 | Inhibition of cell proliferation |
Anti-inflammatory Effects
Resacetophenone hydrazone has also been investigated for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential therapeutic application in inflammatory diseases .
Case Studies
-
In Vivo Study on Cancer Models
A recent study evaluated the efficacy of Resacetophenone hydrazone in a xenograft model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues, confirming its anticancer effects . -
Oxidative Stress Model
In a model of oxidative stress induced by hydrogen peroxide, treatment with Resacetophenone hydrazone resulted in decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation. This highlights its protective role against oxidative damage in cellular systems .
Scientific Research Applications
Enzyme Inhibition
Research has indicated that derivatives of (1E)-1-(2,4-dihydroxyphenyl)ethanone hydrazone exhibit significant inhibitory activity against butyrylcholinesterase (BChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. A study demonstrated that these hydrazone derivatives could serve as potential therapeutic agents for managing symptoms related to cholinergic dysfunctions by inhibiting BChE activity effectively .
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays. A series of studies evaluated the effectiveness of various hydrazone derivatives against a range of pathogens, including bacteria and fungi. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, revealing inhibitory effects that suggest potential use in treating infections caused by resistant strains .
Synthesis and Characterization
The synthesis of (1E)-1-(2,4-dihydroxyphenyl)ethanone hydrazone typically involves the reaction between 2,4-dihydroxyacetophenone and hydrazine hydrate. The resulting product can be characterized using various spectroscopic techniques such as:
- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure.
- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.
- Mass Spectrometry (MS) : Confirms molecular weight and structure.
Case Study 1: BChE Inhibition
In a controlled study, researchers synthesized several hydrazone derivatives and assessed their BChE inhibitory activity. The findings indicated that specific substitutions on the phenolic ring significantly enhanced inhibition rates, suggesting a structure-activity relationship that could guide future drug design .
Case Study 2: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial properties of (1E)-1-(2,4-dihydroxyphenyl)ethanone hydrazone against various fungal strains. The study concluded that certain derivatives exhibited higher antifungal activity than standard treatments, highlighting the potential for developing new antifungal agents based on this compound .
Chemical Reactions Analysis
Acylation Reactions
The hydrazone undergoes acylation with acid halides (e.g., acetyl chloride, benzoyl chloride) in methanol under acidic conditions (glacial acetic acid) . This yields N-substituted hydrazides with retained bioactivity:
| Product | Reaction Conditions | Yield (%) | Bioactivity (IC₅₀/µM) |
|---|---|---|---|
| N'-Acetyl derivative (5a) | CH₃COCl, CH₃COOH, MeOH, 3–4 h | 88 | α-Glucosidase inhibition: 12.3 |
| N'-(4-Nitrobenzoyl) derivative (21) | 4-NO₂C₆H₄COCl, CH₃COOH, MeOH, 4 h | 76 | Antiproliferative: 0.77 (LN-229) |
These derivatives retain antimicrobial and anticancer properties, with electron-withdrawing substituents (e.g., nitro groups) enhancing activity .
Metal Complex Formation
The phenolic hydroxyl and hydrazone groups enable coordination with transition metals , forming complexes with Cu(II), Ni(II), and Zn(II) . Key observations:
-
Deprotonation of one phenolic –OH group occurs during complexation, confirmed by IR (disappearance of ν(OH) at 3252 cm⁻¹) .
-
Antimicrobial activity of complexes against Staphylococcus aureus:
Metal Complex MIC (µg/mL) Zone of Inhibition (mm) Cu(II) 12.5 18 Ni(II) 25 14 Zn(II) 50 10
Complexation enhances stability and modulates bioactivity compared to the parent hydrazone .
Cyclization and Heterocycle Formation
Under basic or thermal conditions, the hydrazone undergoes cyclization to form quinazoline derivatives. For example:
-
Reaction with 2-aminobenzhydrazide in ethanol yields quinazolin-4(3H)-one Schiff bases (e.g., DHPEAPMQ), confirmed by spectral shifts in ¹H-NMR (δ 7.95 ppm for NH) .
-
Antiproliferative activity of quinazoline derivatives against cancer cell lines:
Cell Line IC₅₀ (µM) Selectivity Index (vs. HEK-293) LN-229 0.77 >10 769-P 1.2 8.3
Cyclized products exhibit enhanced cytotoxicity and selectivity .
Reaction Mechanism Insights
-
Hydrazone formation : Proceeds via nucleophilic attack of hydrazine on the carbonyl carbon, followed by dehydration .
-
Metal coordination : Involves deprotonation of phenolic –OH and chelation through N (hydrazone) and O (phenolic) atoms .
-
Cyclization : Driven by intramolecular nucleophilic substitution or Schiff base formation .
Q & A
Q. What are the optimized synthetic routes for preparing (1E)-1-(2,4-dihydroxyphenyl)ethanone hydrazone derivatives, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves condensation of 2,4-dihydroxyacetophenone with hydrazine derivatives under acidic or basic conditions. For example, refluxing equimolar amounts of 2,4-dihydroxyacetophenone and phenylhydrazine in methanol with catalytic HCl (e.g., 65°C for 3 hours) yields the hydrazone . Key parameters include:
- Solvent choice : Methanol or ethanol is preferred for solubility and reaction control.
- Catalyst : HCl or NaOH adjusts protonation states, influencing imine bond formation .
- Temperature : Prolonged reflux (~3 hours) ensures complete condensation, verified via TLC (10% ethyl acetate:n-hexane) .
Yield optimization (70–85%) requires recrystallization in methanol and vacuum drying .
Q. How are spectroscopic techniques (IR, NMR, UV-Vis) employed to confirm the structure and purity of this hydrazone?
Methodological Answer:
- IR Spectroscopy : The absence of a carbonyl peak (~1700 cm⁻¹) confirms ketone conversion to hydrazone. N–H stretching (3200–3300 cm⁻¹) and C=N (1600–1620 cm⁻¹) validate hydrazone formation .
- 1H NMR : Aromatic protons (δ 6.5–7.5 ppm), hydrazone NH (δ 8.5–9.5 ppm), and methyl/methylene groups (δ 2.0–2.5 ppm) confirm regiochemistry. Coupling constants (e.g., J = 15–16 Hz for E-isomer) distinguish stereoisomers .
- UV-Vis : Conjugation between aromatic rings and the hydrazone moiety produces λmax at 280–320 nm, sensitive to solvent polarity .
Table 1: Representative spectral data for a related hydrazone derivative
| Parameter | Observation |
|---|---|
| Melting Point | 185–187°C (uncorrected) |
| IR (C=N) | 1618 cm⁻¹ |
| 1H NMR (NH) | δ 9.2 ppm (s, 1H) |
Advanced Research Questions
Q. How can tautomeric equilibria (keto-enol vs. hydrazone forms) be analyzed experimentally and computationally?
Methodological Answer:
- X-ray Crystallography : Single-crystal studies resolve tautomeric states. For example, intramolecular hydrogen bonds (O–H···N) stabilize the E-hydrazone configuration, as seen in analogous structures .
- DFT Calculations : Quantum mechanical modeling (e.g., B3LYP/6-31G*) predicts energy differences between tautomers. Solvent effects (e.g., polarizable continuum models) refine accuracy .
- pH-Dependent UV/IR Studies : Shifts in λmax or C=N stretching frequencies under acidic/basic conditions reveal tautomer prevalence .
Q. What strategies resolve contradictions in bioactivity data (e.g., antimicrobial vs. non-active results) across studies?
Methodological Answer:
- Standardized Assays : Use CLSI/MICE guidelines to ensure consistent MIC (minimum inhibitory concentration) measurements. For example, discrepancies in antifungal activity may arise from variations in fungal strains (e.g., Candida albicans vs. Aspergillus niger) .
- QSAR Modeling : Relate substituent effects (e.g., electron-withdrawing groups at the 4-position) to bioactivity. Hydrazones with –NO2 or –Cl substituents often show enhanced antimicrobial potency due to increased electrophilicity .
- Triangulation : Cross-validate data using multiple assays (e.g., disc diffusion, broth microdilution) and computational toxicity predictions (e.g., TEST software) .
Q. How can computational methods predict mutagenicity or toxicity of hydrazone derivatives?
Methodological Answer:
- Consensus QSAR : Tools like TEST (Toxicity Estimation Software Tool) average predictions from hierarchical clustering, neural networks, and FDA-approved models. For example, hydrazones with nitro groups may score higher for mutagenicity due to DNA intercalation risks .
- Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies binding affinity to Ames test targets (e.g., Salmonella typhimurium TA98/TA100 strains) .
- Metabolite Analysis : Predict metabolic pathways (e.g., CYP450 oxidation) using ADMET software to assess reactive intermediate formation .
Q. What advanced chromatographic techniques improve separation and analysis of hydrazone stereoisomers?
Methodological Answer:
- HPLC with Chiral Columns : Use amylose/cellulose-based columns (e.g., Chiralpak IA/IB) with mobile phases like hexane:isopropanol (90:10). Retention time differences >2 minutes indicate resolvable E/Z isomers .
- Crystallography-Driven Purification : X-ray data guide solvent selection (e.g., methanol/water mixtures) for fractional crystallization of stereoisomers .
- Circular Dichroism (CD) : Distinguish enantiomers via Cotton effects at 250–300 nm, correlating with computational CD spectra .
Q. Key Data Contradictions & Resolutions
- Spectral Assignments : Conflicting NMR signals (e.g., aromatic vs. hydrazone protons) are resolved via 2D techniques (COSY, HSQC) .
- Bioactivity Variability : Strain-specific microbial assays and standardized inoculum sizes (e.g., 1–5 × 10⁵ CFU/mL) reduce discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
